3,3-DIMETHYL-CYCLOHEXANETHIOL
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
3,3-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
RRCFRGZJEWKPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)S)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl Cyclohexanethiol
Historical and Contemporary Approaches to Cyclohexanethiol (B74751) Synthesis
The synthesis of the parent compound, cyclohexanethiol, has been explored through several key pathways, which provide a foundation for the synthesis of its substituted analogues like 3,3-dimethylcyclohexanethiol.
Free-Radical Thiolation Pathways
The introduction of a thiol group onto a cyclohexane (B81311) ring can be achieved through free-radical reactions. An early method involved the reaction of cyclohexane with carbon disulfide. wikipedia.org More contemporary approaches utilize a metal- and catalyst-free thiyl-radical-mediated activation of C-H bonds. researchgate.net For instance, tetrafluoropyridinyl disulfide can be used to perform the thiolation of C-H bonds under irradiation with light-emitting diodes (LEDs). researchgate.net The key step in this process is the abstraction of a hydrogen atom by the fluorinated thiyl radical. researchgate.net Another method involves the photolysis of carbonyl sulfide (B99878) in cyclohexane. acgpubs.org Additionally, the photolysis of a Barton PTOC ester in the presence of elemental sulfur, followed by reduction with sodium borohydride, has been shown to produce cyclohexanethiol in high yield. acgpubs.org A possible mechanism for the thiolation of cycloalkanes involves the homolysis of an initiator like di-tert-butyl peroxide (DTBP) to generate a tert-butoxy (B1229062) radical, which then abstracts a hydrogen from the cyclohexane to form a cyclohexane radical. nih.gov This radical can then react with a disulfide to yield the cycloalkyl aryl sulfide. nih.gov
The thiol-ene reaction, which involves the addition of a thiol to an alkene, is another significant free-radical pathway. nih.gov This reaction is initiated by the abstraction of a hydrogen atom from the thiol to form a thiyl radical, which then adds to the double bond of an alkene. nih.gov This process is often regioselective, with anti-Markovnikov products being favored under UV light. google.com
Catalytic Hydrogenation and Hydrothiolation Routes
Catalytic hydrogenation represents a significant industrial method for cyclohexanethiol synthesis. This process typically involves the hydrogenation of cyclohexanone (B45756) in the presence of hydrogen sulfide over a metal sulfide catalyst. wikipedia.org Another catalytic route is the addition of hydrogen sulfide to cyclohexene, often facilitated by a nickel sulfide catalyst. wikipedia.org The catalytic hydrogenation of nitrocyclohexane (B1678964) is also a potential pathway to various valuable chemicals, including cyclohexylamine (B46788) and cyclohexanol, highlighting the versatility of catalytic hydrogenation in modifying the cyclohexane ring. rsc.org
Hydrothiolation, the addition of a thiol to an unsaturated bond, is a key strategy. thieme-connect.de These reactions can be catalyzed by various metals and can proceed via either Markovnikov or anti-Markovnikov addition, depending on the conditions and catalysts used. google.comthieme-connect.de For example, gallium triflate has been used to promote the hydrothiolation of unactivated alkenes with high selectivity for Markovnikov products. google.com The thiol-ene reaction, a type of hydrothiolation, is considered a "click" reaction due to its efficiency and high atom economy. thieme-connect.de
| Method | Starting Material | Reagents | Catalyst | Product | Reference |
| Catalytic Hydrogenation | Cyclohexanone | H₂S, H₂ | Metal Sulfide | Cyclohexanethiol | wikipedia.org |
| Hydrothiolation | Cyclohexene | H₂S | Nickel Sulfide | Cyclohexanethiol | wikipedia.org |
| Hydrothiolation | Unactivated Alkene | Thiol | Ga(OTf)₃ | Markovnikov Thioether | google.com |
Nucleophilic Substitution Strategies
Nucleophilic substitution provides a direct method for introducing a thiol group. This can be achieved by reacting a cyclohexyl halide with a source of the hydrosulfide (B80085) anion, such as sodium hydrosulfide. acgpubs.org The reaction of cyclohexyl halides with hydrogen sulfide in the presence of a catalyst like palladium acetate (B1210297) has also been reported. acgpubs.org More recently, methods for the desulfurization of thiols for nucleophilic substitution have been developed, expanding the range of nucleophiles that can be used. cas.cn The para-fluoro-thiol reaction (PFTR) is a modern nucleophilic aromatic substitution where a thiol displaces a fluorine atom on a perfluorinated benzene (B151609) ring, demonstrating the utility of thiols as nucleophiles in forming C-S bonds. nih.gov
Development of Stereoselective Synthetic Protocols for 3,3-DIMETHYL-CYCLOHEXANETHIOL
The synthesis of a specific stereoisomer of 3,3-dimethylcyclohexanethiol requires precise control over the reaction's regioselectivity and stereochemistry.
Exploration of Regioselective Functionalization Techniques
Achieving regioselectivity in the functionalization of the 3,3-dimethylcyclohexane scaffold is crucial for the synthesis of the desired isomer. The generation and trapping of reactive intermediates like the 3,4-piperidyne have been studied to understand and control regioselectivity in the synthesis of functionalized heterocyclic rings. nih.gov Similarly, rhodium-catalyzed C-H functionalization has been used for the regioselective modification of indole (B1671886) rings, demonstrating the potential of directed C-H activation to control the position of functionalization. nih.gov
For the synthesis of dithioethers, the choice of catalyst and conditions can dictate the regioselectivity. For instance, using moistened silica (B1680970) gel can lead to anti-Markovnikov addition products, while dry silica gel can favor Markovnikov addition. beilstein-journals.org In the context of 3,3-dimethylcyclohexanethiol, this implies that starting with a precursor like 3,3-dimethylcyclohexene, the choice of hydrothiolation conditions could selectively yield either the 1-thiol or 2-thiol isomer.
Stereochemical Control in Thiol Group Introduction
Controlling the stereochemistry of the newly introduced thiol group is a significant challenge in synthesis. Photoinitiated thiol-ene reactions on unsaturated sugars (enoses) have emerged as a powerful tool for the stereoselective synthesis of thioglycosides. nih.govmdpi.com These reactions often proceed with high diastereoselectivity, influenced by factors like temperature and the structure of both the enose and the thiol. nih.govmdpi.com The stereoselectivity is often governed by the "anomeric effect" and hydrogen bonding interactions. researchgate.net
In the context of 3,3-dimethylcyclohexanethiol, if a chiral precursor derived from 3,3-dimethylcyclohexanone (B1346601) were used, stereoselective reduction of the ketone followed by conversion of the resulting alcohol to a thiol could be a viable strategy. Alternatively, enantioselective hydrothiolation of a prochiral alkene, such as 3,3-dimethylcyclohexene, using a chiral catalyst system could provide a direct route to enantiomerically enriched 3,3-dimethylcyclohexanethiol. escholarship.org The use of NHC-BH3/thiol catalyst systems has shown promise in controlling the stereoselectivity of radical cascade reactions, which could potentially be applied to the synthesis of specific stereoisomers of substituted cyclohexanethiols. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the use of hazardous reagents and solvents, improve energy efficiency, and utilize renewable resources. Key areas of focus include the adoption of solvent-free reaction conditions and the development of sustainable catalytic systems.
Solvent-Free or Low-Environmental Impact Reaction Conditions
Solvent-free or "neat" reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, such as toxicity, flammability, and disposal.
One promising approach for the synthesis of thiols under solvent-free conditions involves mechanochemistry, where mechanical force, such as ball milling, is used to initiate and drive chemical reactions. A one-pot, three-component reaction involving an aldehyde, an amine, and a thiol has been successfully carried out under ball milling conditions without the need for a catalyst or solvent to produce α-amino, α-thio ketones. nih.gov This methodology could potentially be adapted for the synthesis of related thiol compounds.
Another green approach is the use of solid-supported reagents, which can simplify product purification and often be recycled. For instance, the thionation of ketones to thioketones, a potential step in the synthesis of this compound, can be achieved using P4S10 supported on alumina (B75360) (Al2O3) in a more environmentally benign solvent like acetonitrile, offering high yields and easier product isolation. researchgate.net
Furthermore, reactions can be designed to use water as a solvent, which is non-toxic, non-flammable, and abundant. While not strictly solvent-free, the use of water as a reaction medium is a cornerstone of green chemistry. For example, conjugate addition of thiols to α,β-unsaturated ketones has been achieved in a hydrophobic ionic liquid/water solvent system, which allows for easy separation and reuse of the ionic liquid catalyst. thieme-connect.com
Below is a table summarizing potential solvent-free or low-impact solvent conditions applicable to key transformations in the synthesis of this compound, based on analogous reactions.
| Reaction Type | Starting Material (Analogue) | Reagents/Conditions | Solvent | Key Green Advantage | Reference |
|---|---|---|---|---|---|
| Thionation | Ketones | P4S10/Al2O3 | Acetonitrile | Heterogeneous reagent, easier work-up | researchgate.net |
| Thiolation | α-Imino Ketones | Liquid-assisted grinding (Mechanochemistry) | Solvent-free | No solvent, catalyst-free, room temperature | nih.gov |
| Conjugate Addition | α,β-Unsaturated Ketones | [Bmim]PF6/H2O | Ionic Liquid/Water | Reusable catalyst, use of water | thieme-connect.com |
| Acetylation (Intermediate Step) | Phenols, Alcohols, Thiols | Acetic Anhydride (B1165640), VOSO4 (cat.) | Solvent-free | No solvent, low catalyst loading | acs.org |
Use of Sustainable Catalytic Systems
The development of sustainable catalytic systems is crucial for minimizing waste and improving the efficiency of chemical transformations. These catalysts are often based on abundant and non-toxic metals or are metal-free, and they can be recycled and reused.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in green organic synthesis. tue.nl This technique uses light as a renewable energy source to drive chemical reactions, often under mild conditions. For instance, the aerobic oxidation of thiols to disulfides can be achieved using Eosin Y, an organic dye, as a metal-free photocatalyst. tue.nl Furthermore, the synthesis of α-keto thiol esters has been reported via a photocatalytic oxidative radical addition of thioic acid to an alkene, using thioxanthone as an inexpensive organic photocatalyst and oxygen as a green oxidant. acs.org
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for metals. These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. While specific applications to this compound are not documented, the principles of organocatalysis are broadly applicable to many of the steps that would be involved in its synthesis, such as reductions and functional group interconversions.
Heterogeneous Catalysis: As mentioned previously, the use of solid-supported catalysts, such as P4S10/Al2O3 for thionation, simplifies catalyst recovery and reuse, a key principle of green chemistry. researchgate.net Similarly, molybdenum-based catalysts have been used for the selective oxidation of thiols, offering a sustainable route to sulfur-sulfur bond formation. rsc.org
The following table outlines various sustainable catalytic systems that could be employed in the synthesis of this compound, based on established methodologies for similar compounds.
| Catalytic System | Reaction Type | Catalyst | Key Green Features | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Oxidative Thiolation | Eosin Y / Thioxanthone | Metal-free, uses visible light, mild conditions | tue.nlacs.org |
| Heterogeneous Catalysis | Thionation of Ketones | P4S10/Al2O3 | Recyclable, simplified purification | researchgate.net |
| Heterogeneous Catalysis | Oxidation of Thiols | Anionic Polyoxomolybdate | Scalable, operationally simple | rsc.org |
| Nickel Catalysis | Cross-electrophile coupling | Nickel catalyst with "thiol-free" synthons | Avoids use of odorous thiols, high efficiency | rsc.org |
Advanced Spectroscopic Characterization and Mechanistic Elucidation of 3,3 Dimethyl Cyclohexanethiol
Vibrational Spectroscopy for Conformational Analysis
Vibrational spectroscopy is a powerful tool for investigating the conformational isomers of cyclic molecules like 3,3-dimethyl-cyclohexanethiol. The vibrational modes of the molecule are sensitive to the spatial arrangement of its atoms, allowing for the differentiation between various conformers.
Infrared Spectroscopic Investigation of Molecular Vibrations
Infrared (IR) spectroscopy probes the vibrational transitions within a molecule. For this compound, the IR spectrum is expected to be complex, with characteristic bands corresponding to the vibrations of the cyclohexane (B81311) ring, the methyl groups, and the thiol functional group. The positions and intensities of these bands are influenced by the conformational state of the molecule.
Key vibrational modes for this compound would include the S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region. sci-hub.se The C-S stretching vibration is expected in the 600-700 cm⁻¹ range and can be sensitive to the conformation of the cyclohexane ring. sci-hub.se The presence of gem-dimethyl groups at the C3 position introduces specific vibrational modes and also influences the conformational equilibrium of the ring.
While specific experimental IR data for this compound is sparse, analysis of related compounds like cyclohexanethiol (B74751) and other alkylthiols provides a basis for predicting its spectral features. osti.govonemine.org The far-infrared spectrum is particularly useful for observing low-frequency torsional vibrations, which are directly related to the conformational dynamics of the molecule. osti.gov
Predicted Infrared Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| S-H Stretch | 2550-2600 | Characteristic for thiols. sci-hub.se |
| C-H Stretch (CH₃) | 2950-2970 (asymmetric), 2865-2885 (symmetric) | Typical for methyl groups. |
| C-H Stretch (CH₂) | 2920-2940 (asymmetric), 2850-2870 (symmetric) | Typical for methylene (B1212753) groups in a cyclohexane ring. |
| CH₂ Scissoring | 1440-1465 | Deformation vibration of methylene groups. |
| CH₃ Bending | 1370-1390 | Umbrella mode of methyl groups. |
| C-S Stretch | 600-700 | Sensitive to conformational changes. sci-hub.se |
Raman Spectroscopic Studies of Conformational Isomers
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for studying the symmetric vibrations of the carbon skeleton and the S-S stretching vibration in case of disulfide formation.
Studies on similar molecules like cyclohexanethiol have utilized Raman spectroscopy to assign vibrational modes and analyze conformational equilibria. annualreviews.org The C-S and S-H stretching vibrations are also observable in the Raman spectrum and can provide information about the local environment of the thiol group. The depolarization ratios of Raman bands can help in assigning the symmetry of the vibrational modes, further aiding in the conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, NMR can provide detailed information about the ring conformation, the orientation of substituents, and the kinetics of conformational changes.
Dynamic NMR for Ring Inversion and Thiol Group Orientation
The cyclohexane ring in this compound is not static but undergoes a rapid "ring flip" or "chair-chair" interconversion at room temperature. lscollege.ac.inwikipedia.org This process exchanges axial and equatorial positions. wikipedia.org Dynamic NMR (DNMR) is a technique used to study such conformational changes by recording spectra at different temperatures. jove.com
At room temperature, the ring flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. youtube.com As the temperature is lowered, the rate of interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the single peak for a given proton will broaden and eventually split into two distinct signals, corresponding to the axial and equatorial conformers. jove.comyoutube.com From the temperature-dependent changes in the NMR spectrum, the energy barrier for the ring inversion can be calculated. For cyclohexane, this barrier is approximately 10-11 kcal/mol. lscollege.ac.in The presence of the gem-dimethyl group at the C3 position is expected to influence this barrier.
The orientation of the thiol group (axial vs. equatorial) also affects the chemical shifts of nearby protons and can be studied using DNMR. The relative populations of the two chair conformers can be determined from the integrated intensities of the signals at low temperatures.
Advanced 2D NMR Techniques for Elucidating Stereoisomeric Mixtures
In cases where stereoisomers of this compound might be present, two-dimensional (2D) NMR techniques are essential for their complete structural characterization. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity of atoms within the molecule. nih.gov
COSY spectra reveal couplings between protons, helping to identify adjacent protons in the cyclohexane ring.
HSQC spectra correlate protons with the carbon atoms to which they are directly attached.
For substituted cyclohexanes, the coupling constants (³JHH) between vicinal protons, which can be measured from high-resolution 1D or 2D NMR spectra, are dependent on the dihedral angle between them (the Karplus relationship). jeol.com This allows for the determination of the relative stereochemistry of the substituents and the preferred conformation of the ring. jeol.com For example, a large coupling constant (around 10-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (around 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. jeol.com
Representative ¹H NMR Chemical Shift Ranges for Cyclohexane Derivatives
| Proton Type | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Axial Protons | ~1.1 - 1.2 | Generally more shielded (upfield) compared to equatorial protons. nih.gov |
| Equatorial Protons | ~1.6 - 1.7 | Generally more deshielded (downfield) compared to axial protons. nih.gov |
| S-H Proton | 1.0 - 2.0 | Chemical shift can be variable and depends on concentration and solvent. mriquestions.com |
Mass Spectrometry for High-Resolution Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. researchgate.net
For this compound, the molecular ion peak (M⁺) would be expected in the mass spectrum. The fragmentation of the molecular ion upon electron impact (EI) would likely involve several characteristic pathways for cyclic thiols and substituted cyclohexanes. libretexts.orgchemguide.co.uk
Common fragmentation pathways for alkylthiols include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom. libretexts.org
Loss of H₂S: A rearrangement process leading to the elimination of a hydrogen sulfide (B99878) molecule, particularly in primary thiols. nih.gov
Cleavage of the C-S bond.
The fragmentation of the cyclohexane ring itself can lead to a series of fragment ions separated by 14 mass units (CH₂ groups). The presence of the stable gem-dimethyl group can also influence the fragmentation, potentially leading to the formation of a stable tertiary carbocation.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 144 | [C₈H₁₆S]⁺ | Molecular Ion (M⁺) |
| 111 | [M - SH]⁺ | Loss of the thiol radical. |
| 83 | [C₆H₁₁]⁺ | Loss of the dimethylthiol side chain. |
| 69 | [C₅H₉]⁺ | Fragmentation of the cyclohexane ring. |
| 57 | [C₄H₉]⁺ | Formation of a stable tert-butyl cation. |
By combining the information from these advanced spectroscopic techniques, a comprehensive and detailed understanding of the structure, conformation, and dynamics of this compound can be achieved.
Elucidating Fragmentation Patterns for Mechanistic Insight
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When a molecule like this compound is introduced into a mass spectrometer using a hard ionization technique like electron impact (EI), it is bombarded with high-energy electrons. acdlabs.com This process not only ionizes the molecule to form a molecular ion ([M]⁺) but also imparts enough energy to cause it to break apart into smaller, charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule, displaying the relative abundance of these fragments. libretexts.org Analysis of these fragmentation patterns offers profound insights into the molecule's structure and the relative strengths of its chemical bonds.
For this compound (molar mass: 144.28 g/mol ), the fragmentation is dictated by the inherent structural features: a cyclohexane ring, a thiol group (-SH), and a gem-dimethyl group at the 3-position. nih.gov The stability of the resulting carbocations and radical species governs the preferred fragmentation pathways.
Key fragmentation pathways for this compound would likely include:
Loss of the Thiol Group: Cleavage of the C-S bond, a relatively weak bond, would lead to the loss of a sulfhydryl radical (•SH, mass 33) or hydrogen sulfide (H₂S, mass 34), resulting in significant peaks in the mass spectrum.
Alpha-Cleavage: The cleavage of the carbon-carbon bond adjacent to the sulfur atom is a common fragmentation pathway for thiols. libretexts.org This would result in the loss of an ethyl group or larger fragments from the ring.
Ring Cleavage: The cyclohexane ring can undergo fragmentation, often initiated by the charge localized on the sulfur atom. This can lead to the loss of neutral alkene fragments, such as ethene (C₂H₄, mass 28) or propene (C₃H₆, mass 42).
Loss of Methyl Groups: The presence of the gem-dimethyl group provides a facile route for the loss of a methyl radical (•CH₃, mass 15) to form a stable tertiary carbocation. Subsequent loss of a second methyl group is also possible.
A hypothetical fragmentation data table for this compound is presented below, illustrating the plausible fragments and their mass-to-charge ratios (m/z).
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 144 | [C₈H₁₆S]⁺ | (Molecular Ion) |
| 129 | [C₇H₁₃S]⁺ | •CH₃ |
| 111 | [C₈H₁₅]⁺ | •SH |
| 97 | [C₇H₁₃]⁺ | •CH₃, H₂S |
| 83 | [C₆H₁₁]⁺ | C₂H₄S |
| 69 | [C₅H₉]⁺ | C₃H₇S |
| 57 | [C₄H₉]⁺ | C₄H₇S |
| 41 | [C₃H₅]⁺ | C₅H₁₁S |
By meticulously analyzing these fragmentation patterns, chemists can piece together the structure of the original molecule and gain a deeper understanding of its intrinsic chemical stability and reactivity.
Isotopic Labeling Studies for Reaction Pathway Determination
Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups through a chemical reaction. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), researchers can follow the labeled atom's journey into the products. nih.govsigmaaldrich.com This provides unambiguous evidence for proposed reaction mechanisms.
For this compound, isotopic labeling studies could be designed to elucidate the mechanisms of various reactions, such as oxidation, rearrangement, or elimination.
Hypothetical Isotopic Labeling Study:
Consider the oxidation of this compound to its corresponding disulfide. To determine if the hydrogen atom of the thiol group is abstracted in the rate-determining step, one could synthesize a deuterated version of the starting material, 3,3-dimethyl-cyclohexane-1-d-thiol ([D₁]-3,3-dimethyl-cyclohexanethiol).
The reaction would be carried out with both the labeled and unlabeled thiol under identical conditions. A comparison of the reaction rates would reveal the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) would indicate that the S-H (or S-D) bond is broken in the rate-determining step of the reaction.
Furthermore, analysis of the products and any byproducts using techniques like NMR or mass spectrometry would confirm the position of the isotopic label, providing further mechanistic detail.
Table 2: Hypothetical Isotopic Labeling Scheme for Studying the Oxidation of this compound
| Labeled Compound | Isotope | Position of Label | Purpose of Study | Analytical Technique |
|---|---|---|---|---|
| [D₁]-3,3-dimethyl-cyclohexanethiol | ²H (D) | Thiol group (S-D) | Determine the kinetic isotope effect in oxidation reactions. | Reaction kinetics, NMR, Mass Spectrometry |
| [¹³C₂]-3,3-dimethyl-cyclohexanethiol | ¹³C | Gem-dimethyl carbons | Trace the carbon skeleton in rearrangement reactions. | NMR, Mass Spectrometry |
| [³⁴S]-3,3-dimethyl-cyclohexanethiol | ³⁴S | Sulfur atom | Follow the sulfur atom in exchange or transfer reactions. | Mass Spectrometry |
Through such carefully designed isotopic labeling experiments, the intricate pathways of chemical reactions involving this compound can be mapped out with a high degree of certainty, contributing to the fundamental understanding of chemical reactivity.
Computational and Theoretical Investigations of 3,3 Dimethyl Cyclohexanethiol
Conformational Analysis and Energy Landscape Mapping
The flexibility of the cyclohexane (B81311) ring allows it to adopt various three-dimensional shapes, or conformations. The presence of substituents, such as the two methyl groups and the thiol group in 3,3-dimethyl-cyclohexanethiol, significantly influences the relative stability of these conformations.
A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of its geometry. stackexchange.commolcalx.com.cn By systematically changing specific bond lengths, angles, or dihedral angles and calculating the energy at each step, a PES can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. molcalx.com.cnaip.org
For this compound, a PES scan could be performed by rotating the dihedral angle of the C-S bond to explore the different orientations of the thiol group. Another important scan would involve mapping the interconversion pathway between the two chair conformers, which proceeds through higher-energy twist-boat and boat intermediates.
The cyclohexane ring predominantly exists in a chair conformation, which minimizes both angle strain and torsional strain. wikipedia.org When substituents are present, their interactions can lead to a preference for one chair conformation over the other. The 3,3-dimethyl substitution pattern in this molecule has a profound impact on the ring's conformational flexibility.
The two methyl groups at the C3 position are fixed, with one being axial and the other equatorial. This arrangement introduces a significant steric bias. The axial methyl group experiences 1,3-diaxial interactions with the axial hydrogens on C1 and C5. jove.com However, the gem-dimethyl group does not introduce a preference for one chair flip over the other in the same way a single substituent would. Instead, it creates a sterically crowded environment on one face of the ring, which will influence the preferred orientation of the thiol group at C1.
The thiol (-SH) group at the C1 position can be either axial or equatorial. The relative stability of these two orientations is determined by steric interactions.
Equatorial Thiol: In the equatorial position, the thiol group is directed away from the rest of the ring, minimizing steric repulsion. libretexts.orglibretexts.org This is generally the more stable conformation for a substituent on a cyclohexane ring. wikipedia.org
Axial Thiol: In the axial position, the thiol group points upwards or downwards, parallel to the principal axis of the ring. This orientation leads to steric clashes with the other axial substituents on the same side of the ring. jove.com In the case of this compound, an axial thiol group would experience a 1,3-diaxial interaction with the axial methyl group at C3. This interaction significantly destabilizes the axial conformer.
Statistical thermodynamic treatments of cyclohexanethiol (B74751) have shown that the equatorial-chair conformation is the most stable, with the axial-chair conformation having a higher energy of about 1.1 kcal/mol. aip.orgaip.orgresearchgate.netosti.gov The presence of the 3,3-dimethyl groups is expected to further favor the equatorial orientation of the thiol group to avoid the additional steric strain with the axial methyl group.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexane |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and interactions with the surrounding environment over time. For a molecule like this compound, MD simulations can offer valuable insights into its dynamic structural landscape, which is governed by the flexibility of the cyclohexane ring and the interactions of its substituents.
Simulating Conformational Transitions and Equilibrium Populations
The dynamic behavior of this compound is largely dictated by the conformational flexibility of its six-membered ring. The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, and the molecule can undergo a "ring flip" between two chair conformations.
In the case of this compound, the two methyl groups are fixed at the C3 position. This means that in any chair conformation, one methyl group will be in an axial position and the other in an equatorial position. The key conformational equilibrium for this molecule is therefore determined by the position of the thiol (-SH) group at the C1 position. The two possible chair conformations are:
Equatorial-thiol conformer: The thiol group occupies an equatorial position.
Axial-thiol conformer: The thiol group occupies an axial position.
The relative stability of these two conformers is primarily determined by steric interactions, specifically 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric repulsion from the other two axial substituents on the same side of the ring (in this case, axial hydrogens at C3 and C5). libretexts.org The energetic cost of placing a substituent in an axial position is known as its "A-value." scribd.com Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. libretexts.org
While specific molecular dynamics simulation data for this compound are not available in the current literature, the equilibrium populations can be estimated based on the A-values of the individual substituents. The gem-dimethyl group at the C3 position has one axial and one equatorial methyl group in both chair conformations, so its net contribution to the energy difference between the two conformers is expected to be minimal. The conformational equilibrium will therefore be dominated by the preference of the thiol group for the equatorial position.
MD simulations on various substituted cyclohexanes have demonstrated their utility in exploring conformational landscapes. nih.gov Such simulations can model the chair-to-chair interconversion process, which proceeds through higher-energy twist-boat intermediates. By running simulations for a sufficient length of time, the relative populations of the equatorial and axial conformers can be calculated from the proportion of time the molecule spends in each state. This allows for the determination of the Gibbs free energy difference (ΔG) between the conformers. libretexts.org
| Conformer | Key Steric Interactions | Estimated Relative Energy (kcal/mol) | Expected Equilibrium Population at 298 K |
|---|---|---|---|
| Equatorial-Thiol | Gauche interactions involving the equatorial -SH group. | 0 (Reference) | >90% |
| Axial-Thiol | 1,3-diaxial interactions between the axial -SH group and axial hydrogens at C3 and C5. | ~0.9 - 1.2 | <10% |
This table presents estimated values based on established A-values for thiol and methyl groups, as direct simulation data for this compound is not available in the literature.
Solvation Effects on Molecular Structure and Dynamics
The surrounding solvent can have a significant impact on the structure, dynamics, and conformational equilibrium of a molecule. Molecular dynamics simulations are particularly well-suited for studying these effects by including explicit solvent molecules in the simulation box or by using implicit solvent models that represent the solvent as a continuous medium. kuleuven.beresearchgate.net
For this compound, the primary influence of the solvent would be on the equilibrium between the equatorial-thiol and axial-thiol conformers. The nature of the solvent—whether it is polar or nonpolar, protic or aprotic—determines the types of interactions it can have with the solute molecule.
In a nonpolar solvent , such as hexane, the interactions with the solute are weak (van der Waals forces). The conformational equilibrium in such a solvent is expected to be very similar to the gas phase, with the equatorial conformer being strongly favored due to the dominant steric effects. researchgate.net
In a polar aprotic solvent , such as dimethyl sulfoxide (B87167) (DMSO), the solvent has a significant dipole moment. This can lead to stabilization of the more polar conformer of the solute. The dipole moment of the axial and equatorial conformers of this compound would be slightly different, potentially leading to a small shift in the equilibrium.
In a polar protic solvent , such as water or ethanol, the solvent molecules can act as hydrogen bond donors and acceptors. kuleuven.be The thiol group of this compound can act as a weak hydrogen bond donor. The accessibility of the thiol group to form hydrogen bonds with the solvent may differ between the equatorial and axial positions. The equatorial position is generally more exposed and might be more readily solvated, which could further stabilize the equatorial conformer. Conversely, specific hydrogen bonding interactions could, in some cases, stabilize a conformer that is less stable in the gas phase. kuleuven.beacs.org
While specific MD studies on the solvation of this compound are lacking, studies on other thiols and related molecules show that specific solute-solvent interactions, particularly hydrogen bonding, can play a crucial role in determining conformational preferences. kuleuven.be For this compound, the large intrinsic preference for the equatorial conformer due to sterics suggests that solvation effects would likely only cause a minor shift in the equilibrium rather than a complete reversal of stability.
| Solvent Type | Dominant Solute-Solvent Interactions | Expected Effect on Equatorial-Thiol Population | Hypothetical ΔG (Axial - Equatorial) (kcal/mol) |
|---|---|---|---|
| Gas Phase / Nonpolar | Intramolecular steric effects dominate | Strongly favored | ~1.0 |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Slight increase or decrease depending on conformer polarity | ~0.9 - 1.1 |
| Polar Protic (e.g., Ethanol) | Hydrogen bonding with the -SH group | Likely further stabilization of the more accessible equatorial conformer | ~1.1 - 1.3 |
This table presents a hypothetical scenario based on general principles of solvation, as direct simulation data for this compound in various solvents is not available.
Reactivity and Reaction Mechanisms of 3,3 Dimethyl Cyclohexanethiol
Hydrothiolation Reactions
Hydrothiolation involves the addition of the thiol group across a carbon-carbon double or triple bond. This process, also known as thiol-ene or thiol-yne reaction, is a prominent example of "click" chemistry, valued for its high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.org
The thiol-ene reaction involves the addition of a thiol to an alkene to form a thioether. wikipedia.org Similarly, the thiol-yne reaction is the addition of a thiol to an alkyne, which can result in a mono-addition product (a vinyl sulfide) or a di-addition product where two thiol molecules add across the triple bond. wikipedia.orgresearchgate.net These reactions are highly valued in polymer synthesis and materials science for their ability to form carbon-sulfur bonds efficiently. wikipedia.orgresearchgate.net
The general scheme for these reactions is as follows:
Thiol-Ene Reaction: R-SH + R'-CH=CH-R'' → R-S-CH(R')-CH₂-R''
Thiol-Yne Reaction (Mono-addition): R-SH + R'-C≡C-R'' → R-S-C(R')=CH-R''
Hydrothiolation reactions can proceed through several mechanistic pathways, with the free-radical and nucleophilic routes being the most common. thieme-connect.de
Free-Radical Addition: This is the most prevalent mechanism for thiol-ene and thiol-yne reactions. wikipedia.orgresearchgate.net It is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•). This radical then adds to the unsaturated substrate in an anti-Markovnikov fashion. wikipedia.orgwikipedia.org The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. alfa-chemistry.com
The steps in the free-radical mechanism are:
Initiation: Formation of a thiyl radical from the thiol.
Propagation:
Addition of the thiyl radical to the alkene or alkyne.
Hydrogen abstraction from another thiol molecule by the resulting carbon-centered radical to form the product and a new thiyl radical.
Termination: Combination of two radicals.
Nucleophilic Addition (Michael Addition): In cases where the unsaturated substrate is electron-deficient (e.g., α,β-unsaturated carbonyls), the reaction can proceed via a nucleophilic Michael addition. This pathway is catalyzed by a base or a nucleophile. wikipedia.org The base deprotonates the thiol to form a thiolate anion (RS⁻), which is a potent nucleophile that attacks the β-carbon of the Michael acceptor. alfa-chemistry.com
Electrophilic Addition: While less common for thiols, electrophilic addition can occur under acidic conditions where the alkene is first protonated to form a carbocation, which is then attacked by the sulfur of the thiol.
The table below summarizes the key aspects of these mechanistic pathways.
Table 1: Mechanistic Pathways of Hydrothiolation Reactions
| Mechanism | Initiator/Catalyst | Key Intermediate | Regioselectivity | Substrate Requirement |
|---|---|---|---|---|
| Free-Radical | UV light, Heat, Radical Initiators | Thiyl radical (RS•) | Anti-Markovnikov | General alkenes and alkynes |
| Nucleophilic | Base or Nucleophile | Thiolate anion (RS⁻) | Michael Addition | Electron-deficient alkenes/alkynes |
| Electrophilic | Acid | Carbocation | Markovnikov | Alkenes susceptible to protonation |
For 3,3-dimethylcyclohexanethiol, the gem-dimethyl group is not expected to significantly alter the electronic nature of the thiol group. Therefore, it should readily participate in free-radical hydrothiolation reactions. However, the steric bulk of the 3,3-dimethylcyclohexyl group may influence the rate of the reaction by sterically hindering the approach of the thiol to the unsaturated substrate, particularly in the chain transfer step where a hydrogen atom is abstracted from the thiol.
Thiol-Michael Addition Reactions
The Thiol-Michael addition is a specific type of nucleophilic addition where a thiol adds to an electron-deficient alkene, known as a Michael acceptor. This reaction is widely used in bioconjugation, hydrogel formation, and polymer synthesis due to its high selectivity and efficiency.
The Thiol-Michael addition can be initiated by either a base or a nucleophile. rsc.org
Base-Catalyzed Mechanism: A base deprotonates the thiol to form a thiolate anion. This thiolate then acts as the nucleophile, attacking the β-carbon of the Michael acceptor. The resulting enolate is then protonated to yield the final product.
Nucleophile-Initiated Mechanism: A nucleophile (often a phosphine (B1218219) or an amine) first attacks the Michael acceptor, generating a zwitterionic enolate. This enolate is a strong base that then deprotonates the thiol, forming the reactive thiolate anion which proceeds to add to another molecule of the Michael acceptor.
The presence of the 3,3-dimethyl groups on the cyclohexane (B81311) ring of 3,3-dimethylcyclohexanethiol introduces significant steric hindrance around the thiol functional group. This steric bulk is expected to decrease the rate of the Thiol-Michael addition reaction compared to less hindered thiols like cyclohexanethiol (B74751). The bulky 3,3-dimethylcyclohexyl group can impede the approach of the thiolate to the Michael acceptor, increasing the activation energy of the nucleophilic attack. This effect would be more pronounced with sterically demanding Michael acceptors.
Oxidation Chemistry
Thiols are susceptible to oxidation at the sulfur atom, which can exist in various oxidation states. The oxidation of 3,3-dimethylcyclohexanethiol can lead to a range of products depending on the nature of the oxidizing agent and the reaction conditions.
The primary oxidation products of thiols are disulfides, which are formed under mild oxidizing conditions. masterorganicchemistry.com Further oxidation with stronger oxidizing agents can yield sulfenic acids (unstable), sulfinic acids, and ultimately sulfonic acids. chemistrysteps.com
The oxidation pathway can be summarized as follows: R-SH → R-S-S-R → R-SOH → R-SO₂H → R-SO₃H (Thiol → Disulfide → Sulfenic Acid → Sulfinic Acid → sulfonic Acid)
The oxidation of sterically hindered thiols can sometimes lead to the formation of stable intermediates that are otherwise transient for unhindered thiols. For instance, the oxidation of a highly hindered thiol has been shown to yield a stable sulfenic acid. acs.org While the 3,3-dimethyl groups provide some steric protection, it is unlikely to be sufficient to isolate a stable sulfenic acid derivative of 3,3-dimethylcyclohexanethiol under normal conditions. However, this steric hindrance might influence the rate of oxidation and the distribution of oxidation products. For example, the formation of the disulfide, bis(3,3-dimethylcyclohexyl) disulfide, would involve the coupling of two bulky groups, which could be slower compared to the disulfide formation from less hindered thiols.
The table below provides an overview of the expected oxidation products of 3,3-dimethylcyclohexanethiol.
Table 2: Oxidation Products of 3,3-Dimethylcyclohexanethiol
| Oxidizing Agent | Typical Product | Oxidation State of Sulfur |
|---|---|---|
| Mild (e.g., I₂, air, DMSO) | Bis(3,3-dimethylcyclohexyl) disulfide | -1 |
| Moderate (e.g., H₂O₂, MCPBA) | 3,3-Dimethylcyclohexanesulfinic acid | +2 |
| Strong (e.g., KMnO₄, HNO₃) | 3,3-Dimethylcyclohexanesulfonic acid | +4 |
Controlled Oxidation to Disulfides
The thiol-disulfide interchange is a cornerstone of sulfur chemistry, and the controlled oxidation of thiols to their corresponding disulfides is a fundamental and widely practiced transformation. biolmolchem.com For 3,3-dimethyl-cyclohexanethiol, this reaction would yield bis(3,3-dimethylcyclohexyl) disulfide. This oxidative coupling is crucial in various chemical and biological processes. biolmolchem.com
A variety of reagents and conditions have been developed for the selective oxidation of thiols to disulfides without over-oxidation to higher states like sulfinic or sulfonic acids. biolmolchem.com The general mechanism involves the removal of the thiol hydrogen followed by the coupling of two thiyl radicals or a related thiol-thiolate reaction. The steric hindrance imposed by the 3,3-dimethyl groups may slow the rate of this bimolecular reaction compared to unhindered thiols.
Several effective methods applicable to this transformation are summarized below:
Dimethyl Sulfoxide (B87167) (DMSO) based systems : DMSO, activated by an acid such as hydroiodic acid (HI), serves as a mild and inexpensive oxidant for converting both aromatic and aliphatic thiols into disulfides in good to excellent yields. biolmolchem.com The reaction is believed to proceed through an active species formed from DMSO and HI, which then reacts with the thiol. biolmolchem.com
Halogen-mediated Oxidation : Reagents like iodine (I₂) can be used for the smooth oxidation of thiols. For instance, an aqueous solution of iodine and potassium iodide is effective for this conversion. mdpi.com
Hydrogen Peroxide with Catalysts : The combination of hydrogen peroxide (H₂O₂) with a catalytic amount of an iodide source provides an environmentally benign method for oxidative coupling of thiols. nih.gov
The table below presents common methods used for the oxidation of thiols, which are applicable to this compound.
| Oxidizing System | Conditions | Typical Yield | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) / HI | Acidic conditions, room temperature | Good to Excellent | biolmolchem.com |
| Iodine (I₂) / Potassium Iodide (KI) | Aqueous solution | High (e.g., 89% for 2-mercaptonicotinic acid) | mdpi.com |
| Hydrogen Peroxide (H₂O₂) / Iodide catalyst | Neutral conditions | Good | nih.gov |
| SO₂Cl₂ followed by a second thiol equivalent | CH₂Cl₂, 0 °C | 48-88% | mdpi.com |
Formation of Higher Oxidation States (Sulfonic Acids, Thiosulfonates)
Further oxidation of the sulfur atom in this compound leads to the formation of higher oxidation state species, primarily sulfonic acids and thiosulfonates.
Sulfonic Acids: The complete oxidation of a thiol group yields a sulfonic acid (R-SO₃H). This transformation requires more potent oxidizing agents than those used for disulfide formation. The reaction typically proceeds sequentially from the thiol to a sulfenic acid (RSOH), then a sulfinic acid (RSO₂H), and finally the sulfonic acid (RSO₃H). nih.govnih.gov The steric hindrance around the sulfur in this compound is not expected to prevent this oxidation but may influence the reaction kinetics.
Common methods for the oxidation of thiols to sulfonic acids include:
Hydrogen Peroxide with a Metal Catalyst : The use of hydrogen peroxide in conjunction with a catalyst like methyltrioxorhenium(VII) (MTO) provides a mild and selective method for converting thiols to sulfonic acids in high yields. researchgate.net
Dimethyl Sulfoxide with Halide Catalysts : In the presence of a halogen or hydrogen halide catalyst and excess water, sulfoxides like DMSO can oxidize thiols and disulfides to sulfonic acids. google.com The water acts as a moderator to prevent the decomposition of the sulfoxide. google.com
Thiosulfonates: Thiosulfonates (R-SO₂SR') are compounds with a sulfur-sulfur bond where one sulfur atom is in a higher oxidation state. They can be synthesized through several routes, often involving the controlled oxidation of disulfides or the reaction between a sulfinic acid and a sulfenyl halide. uantwerpen.benih.gov The synthesis of a symmetrical thiosulfonate from this compound would involve the oxidation of bis(3,3-dimethylcyclohexyl) disulfide. Cyclic thiosulfonates, in particular, have been studied for their reactivity with thiols. nih.govresearchgate.net
| Product | Reagents | Key Features | Reference |
|---|---|---|---|
| Sulfonic Acid | H₂O₂ / Methyltrioxorhenium(VII) (MTO) | Mild, selective, and high yielding (85-94%). | researchgate.net |
| Sulfonic Acid | Dimethyl Sulfoxide (DMSO) / Halogen or Hydrogen Halide | Requires excess water to moderate the reaction. | google.com |
| Thiosulfonate | Oxidation of Disulfides (e.g., with mCPBA or H₂O₂) | Controlled oxidation is key to avoid over-oxidation to sulfonic acids. | nih.gov |
Cross-Coupling Reactions Involving the Thiol Group
Transition metal-catalyzed cross-coupling reactions are powerful tools for bond formation in modern organic synthesis. mdpi.com The thiol group of this compound can act as a nucleophilic partner in these reactions to form new carbon-sulfur (C-S) bonds.
Carbon-Sulfur Bond Forming Reactions
The formation of a C-S bond via cross-coupling typically involves the reaction of a thiol with an organic electrophile, such as an aryl or vinyl halide, in the presence of a transition metal catalyst, most commonly palladium or copper. acgpubs.orgmdpi.com For this compound, this provides a direct route to 3,3-dimethylcyclohexyl sulfides.
Several catalytic systems have been developed for C-S cross-coupling, including:
Palladium-Catalyzed Coupling : Palladium complexes with phosphine ligands are highly effective for coupling thiols with aryl halides and triflates. acgpubs.org
Copper-Mediated Coupling : Copper(I) salts, often used with a ligand, can catalyze the coupling of thiols with aryl halides. acgpubs.org The Liebeskind-Srogl cross-coupling is a notable example that involves the reaction of a thiol ester with a boronic acid, mediated by copper and catalyzed by palladium, to form ketones under base-free conditions. organic-chemistry.org
Phosphine-Mediated Reactions : Triphenylphosphine can mediate the reaction of thiols with compounds like maleic anhydride (B1165640) to form products with new C-S bonds. nih.gov
The steric bulk of the 3,3-dimethylcyclohexyl group might necessitate the use of specific ligands on the metal catalyst to facilitate the reaction and achieve high yields. Bulky electron-rich phosphine ligands are often employed in such cases to promote the crucial reductive elimination step.
| Catalyst System | Coupling Partners | Typical Conditions | Reference |
|---|---|---|---|
| Palladium / Phosphine Ligand | Thiol + Aryl/Vinyl Halide or Triflate | Base, inert atmosphere | acgpubs.org |
| Copper(I) Iodide / Ligand | Thiol + Aryl Halide | Base, solvent (e.g., toluene) | acgpubs.org |
| Palladium / Copper(I) carboxylate | Thiol Ester + Boronic Acid | Base-free, mild conditions | organic-chemistry.org |
| Triphenylphosphine (Ph₃P) | Thiol + Maleic Anhydride | Acetonitrile, reflux | nih.gov |
Mechanistic Aspects of Metal-Catalyzed Coupling
The generally accepted mechanism for palladium-catalyzed C-S cross-coupling reactions follows a catalytic cycle analogous to other cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. The cycle consists of three primary steps:
Oxidative Addition : A low-valent metal complex, typically Pd(0), reacts with the organic electrophile (e.g., an aryl halide, Ar-X) to form a Pd(II) intermediate (Ar-Pd(II)-X).
Thiolate Complex Formation/Transmetalation : The thiol is deprotonated by a base to form a thiolate anion (RS⁻). This thiolate then displaces the halide on the Pd(II) complex to form a palladium-thiolate species (Ar-Pd(II)-SR). This step is sometimes referred to as a form of transmetalation, although it's more accurately a ligand exchange.
Reductive Elimination : The organic groups (Ar and SR) on the palladium center couple and are eliminated from the metal, forming the final sulfide (B99878) product (Ar-SR) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The steric hindrance from the 3,3-dimethylcyclohexyl group (R) would primarily affect the reductive elimination step. This step involves the two bulky groups coming into proximity on the metal center before the C-S bond is formed. The use of bulky ligands on the palladium can facilitate this process by creating a more sterically crowded coordination sphere, which promotes the elimination of the product. The role of ancillary ligands and the specific metal center can be crucial in overcoming the steric challenges posed by hindered substrates. nih.govacs.org
Applications of 3,3 Dimethyl Cyclohexanethiol in Advanced Organic Synthesis
Role as a Chiral Auxiliary or Ligand Precursor
The structural features of 3,3-dimethyl-cyclohexanethiol, particularly the presence of a stereogenic center when the thiol group is not in the plane of symmetry of the gem-dimethyl group, suggest a potential, albeit undocumented, role in asymmetric synthesis.
Design and Synthesis of Ligands for Asymmetric Catalysis
In theory, this compound could serve as a precursor for the synthesis of novel chiral ligands. The thiol group provides a reactive handle for the introduction of phosphorus, nitrogen, or other coordinating atoms, which are crucial for the formation of metal-ligand complexes used in asymmetric catalysis. The gem-dimethyl group on the cyclohexane (B81311) ring would offer steric bulk, a key feature in ligand design for inducing enantioselectivity. However, there are no published studies detailing the synthesis of such ligands derived from this compound.
Stereochemical Influence in Metal-Catalyzed Reactions
Following from the hypothetical design of ligands, their subsequent application in metal-catalyzed reactions would be the next logical step. The steric hindrance provided by the 3,3-dimethyl substitution pattern could, in principle, influence the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The precise nature and extent of this influence would be dependent on the specific reaction and the metal center involved. At present, no experimental data exists to support or refute these possibilities.
Building Block in Complex Molecule Synthesis
The utility of a molecule as a building block in the synthesis of more complex structures is a cornerstone of modern organic chemistry. While many substituted cyclohexanes are valuable synthons, the specific incorporation of this compound into larger molecules is not described in the literature.
Incorporation into Natural Product Analogs
Natural products often serve as inspiration for the development of new therapeutic agents. The synthesis of analogs, where parts of the natural product structure are systematically modified, is a common strategy in medicinal chemistry. The lipophilic cyclohexane ring and the reactive thiol group of this compound could potentially be incorporated into the scaffold of natural product analogs to modify their biological activity. However, no such synthetic endeavors have been reported.
Synthesis of Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are a class of compounds with diverse biological activities and applications in materials science. Thiols are common starting materials for the synthesis of these ring systems. Reactions such as intramolecular cyclizations or multi-component reactions involving this compound could theoretically lead to novel sulfur-containing heterocyclic structures. The gem-dimethyl group might influence the regioselectivity and stereoselectivity of such cyclizations. As of now, these synthetic routes remain hypothetical.
Precursor for Reactive Intermediates
Thiols can be converted into a variety of reactive intermediates, which can then participate in a range of chemical transformations. For instance, deprotonation of a thiol yields a thiolate, a potent nucleophile. Oxidation can lead to sulfenyl halides or disulfides. While the general reactivity of thiols is well-established, the specific generation and subsequent reactions of reactive intermediates derived from this compound have not been a subject of published research. The steric bulk of the 3,3-dimethylcyclohexyl group might be expected to modulate the reactivity of such intermediates compared to less hindered thiols.
Generation of Thiyl Radicals for Radical Cascade Reactions
Thiyl radicals (RS•) are highly versatile reactive intermediates in organic synthesis, primarily utilized for their ability to initiate radical cascade reactions. researchgate.netnih.gov These reactions are powerful tools for constructing complex molecular architectures from simple precursors in a single step. nih.gov The generation of a thiyl radical typically involves the homolytic cleavage of the sulfur-hydrogen (S-H) bond in a thiol precursor. nih.gov This can be achieved through various methods, including photolysis, radiolysis, or the use of radical initiators. mdpi.com
In the context of this compound, the corresponding 3,3-dimethyl-cyclohexanethiyl radical would be formed through the abstraction of its hydrogen atom. The general mechanism for a thiol-ene cascade reaction initiated by a thiyl radical proceeds as follows:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).
Propagation: The thiyl radical adds to an alkene (the "ene" component) of an unsaturated substrate. This addition forms a new carbon-centered radical.
Cascade Cyclization: The newly formed radical can then participate in a series of intramolecular cyclization steps, adding to other unsaturated moieties within the molecule to form new rings.
Chain Transfer: The final carbon-centered radical in the cascade abstracts a hydrogen atom from another molecule of the starting thiol (RSH). This step yields the final cyclized product and regenerates the thiyl radical (RS•), which can then propagate the chain reaction. mdpi.com
Research Findings:
While specific studies employing this compound in radical cascades are not prominent in the literature, the principles of such reactions are well-documented. The bulky 3,3-dimethylcyclohexyl group would be expected to influence the reaction in several ways. The steric hindrance could impact the rate of the initial thiyl radical addition and, more significantly, could influence the stereoselectivity of the subsequent cyclization steps. The kinetic profile of the reaction may also be affected, as the steric bulk around the sulfur atom could modulate the rate of the hydrogen atom transfer step, which is crucial for propagating the radical chain. rsc.org For instance, research on D-limonene has shown that steric impediments play a key role in controlling the rate of thiyl-radical insertion onto double bonds. rsc.org This principle suggests that the sterically demanding nature of the 3,3-dimethyl-cyclohexanethiyl radical could be leveraged to achieve specific stereochemical outcomes in complex molecule synthesis.
| Step | Description |
| Initiation | Formation of the 3,3-dimethyl-cyclohexanethiyl radical from the parent thiol. |
| Propagation | Addition of the thiyl radical to an unsaturated substrate. |
| Cascade | Intramolecular cyclization(s) to form carbocyclic or heterocyclic rings. |
| Chain Transfer | H-atom abstraction from a thiol molecule to yield the product and regenerate the thiyl radical. |
Sulfur Ylide Formation and Reactions
Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are valuable reagents in organic synthesis, most famously used in the Johnson–Corey–Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyl compounds and imines. mdpi.comthieme-connect.de Unlike phosphorus ylides which typically yield alkenes (Wittig reaction), sulfur ylides lead to the formation of three-membered rings. nih.gov
The formation of a sulfur ylide from this compound is not direct. Thiols must first be converted into sulfonium (B1226848) salts, which are the immediate precursors to the ylides. This process would involve two main steps:
S-Alkylation: The thiol is first converted to a sulfide (B99878). For example, this compound could be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding 3,3-dimethylcyclohexyl methyl sulfide.
Sulfonium Salt Formation: The resulting sulfide is then treated with another alkyl halide to generate a sulfonium salt.
Ylide Generation: The sulfonium salt is deprotonated at the carbon adjacent to the sulfur using a strong base (e.g., sodium hydride) to yield the sulfur ylide in situ. nih.gov
Research Findings:
There is no specific literature detailing the synthesis and reactivity of a sulfur ylide derived from this compound. However, based on the general principles of sulfur ylide chemistry, the presence of the bulky 3,3-dimethylcyclohexyl group on the sulfur atom would create a sterically hindered ylide. baranlab.orgmdpi.com This steric bulk can have a profound impact on its reactivity and selectivity. For instance, in reactions with aldehydes or ketones, the steric hindrance could influence the facial selectivity of the initial nucleophilic attack on the carbonyl group, potentially leading to high diastereoselectivity in the formation of the epoxide product.
The stability of the ylide itself could also be affected. While stabilized ylides (containing an electron-withdrawing group on the carbanion) are often isolable but less reactive, unstabilized ylides are highly reactive and prepared in situ. thieme-connect.de An ylide derived from this compound would be of the unstabilized type, and its reactivity would be harnessed for transformations like epoxidation. The development of chiral sulfides has been instrumental in creating catalytic and stereoselective ylide reactions, suggesting that a chiral variant of a 3,3-dimethylcyclohexyl-based sulfide could be a valuable precursor for asymmetric synthesis. mdpi.com
| Precursor Compound | Reagent/Step | Intermediate/Product |
| This compound | 1. Alkylation (e.g., CH₃I) | 3,3-Dimethylcyclohexyl methyl sulfide |
| 3,3-Dimethylcyclohexyl methyl sulfide | 2. Alkylation (e.g., CH₃I) | Dimethyl(3,3-dimethylcyclohexyl)sulfonium salt |
| Dimethyl(3,3-dimethylcyclohexyl)sulfonium salt | 3. Deprotonation (Strong Base) | Sulfur Ylide |
Advanced Materials Science Applications of 3,3 Dimethyl Cyclohexanethiol
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
The thiol group (-SH) of 3,3-dimethyl-cyclohexanethiol serves as a robust anchor for chemisorption onto noble metal surfaces, such as gold, silver, and copper, leading to the formation of self-assembled monolayers (SAMs). These highly organized organic thin films are pivotal for tuning the surface properties of materials.
The structure and packing density of SAMs are governed by a delicate balance between substrate-headgroup interactions, van der Waals forces between adjacent molecules, and the steric demands of the terminal groups. acs.orgsigmaaldrich.com In the case of this compound, the bulky cyclohexyl ring, further augmented by the gem-dimethyl group at the 3-position, introduces significant steric hindrance that dictates the final monolayer structure.
Studies on the simpler, unsubstituted cyclohexanethiol (B74751) (CHT) on Au(111) have shown that even this less bulky molecule forms complex, long-range ordered superstructures, such as a (5 × 2√10)R48° superlattice. acs.org This unique arrangement is attributed to the presence of the flexible aliphatic ring, which can adopt different stable conformers (equatorial and axial). acs.orgoup.com
The introduction of the 3,3-dimethyl group is expected to have several profound effects:
Reduced Packing Density: The steric bulk of the dimethyl-substituted ring will prevent the molecules from achieving the dense, tightly packed structures characteristic of linear n-alkanethiols. This enforced spacing disrupts the van der Waals interactions that typically drive dense ordering. sigmaaldrich.comnih.gov
Altered Molecular Tilt: To accommodate the bulky tail groups, the molecules will likely adopt a more tilted orientation with respect to the surface normal, further decreasing the effective thickness and density of the monolayer compared to straight-chain analogues.
| Thiol Compound | Expected Packing Density | Degree of Order | Primary Influencing Factor |
|---|---|---|---|
| n-Dodecanethiol | High | High (crystalline) | Strong inter-chain van der Waals forces |
| Cyclohexanethiol (CHT) | Moderate | High (forms superlattices) | Ring conformation and moderate steric bulk acs.org |
| This compound | Low to Moderate | Low (disordered or small domains) | High steric hindrance from dimethyl-cycloalkyl group nih.govnih.gov |
The structural and electrochemical properties of SAMs are commonly investigated using Scanning Tunneling Microscopy (STM) and Cyclic Voltammetry (CV).
Scanning Tunneling Microscopy (STM): STM provides real-space images of the monolayer at the molecular level. For unsubstituted cyclohexanethiol SAMs on Au(111), STM has revealed well-ordered two-dimensional structures and the presence of vacancy islands. acs.orgoup.com For a SAM of this compound, STM would be expected to show a significantly different morphology. It is predicted that high-resolution images would reveal a lack of long-range order, with molecules arranged in a more liquid-like or "glassy" state. Any ordered domains would likely be small, interspersed with disordered regions, a characteristic feature of SAMs formed from molecules with bulky terminal groups. acs.org
Cyclic Voltammetry (CV): CV is used to probe the electrochemical behavior of the SAM, particularly its ability to block ion transport to the electrode surface and its stability, which can be quantified by the reductive desorption potential. A well-ordered, defect-free SAM acts as a barrier and shows a sharp, well-defined reductive desorption peak at a significantly negative potential. The quality of the monolayer is inversely related to the width of this peak and directly related to how negative the desorption potential is.
Based on analogous systems, a SAM formed from this compound would likely exhibit a broad reductive desorption peak at a less negative potential compared to n-alkanethiols, indicating a less-ordered monolayer with more defects, which is therefore less electrochemically stable.
| Thiol Compound | Expected Reductive Desorption Peak | Inferred Monolayer Quality |
|---|---|---|
| n-Alkanethiol | Sharp, at highly negative potential | High; well-ordered and densely packed |
| Cyclohexanethiol | Sharp, but at less negative potential than n-alkanethiol | Moderate; ordered but less dense |
| This compound | Broad, at least negative potential | Low; disordered and loosely packed |
Integration into Polymer Chemistry
The thiol group is highly reactive in certain polymerization reactions, allowing this compound to be integrated into polymer structures as either a monomer or a modifying agent.
Thiol-ene "click" chemistry is a powerful photopolymerization method involving the radical-mediated addition of a thiol to a carbon-carbon double bond (an "ene"). wikipedia.org This reaction is known for its high efficiency, rapid rates under UV initiation, and low shrinkage stress. rsc.org this compound can act as a monofunctional monomer in these systems, reacting with multifunctional enes to form cross-linked polymer networks.
The structure of the thiol significantly impacts the reaction kinetics. acs.org this compound is classified as a secondary thiol. Studies comparing primary, secondary, and tertiary thiols have demonstrated that steric hindrance around the sulfur atom plays a critical role. acs.orgresearchgate.net The polymerization rate generally decreases as thiol substitution increases from primary to secondary to tertiary. acs.org This is because the bulky groups hinder the approach of the thiyl radical to the ene and slow the chain-transfer step, which is crucial for the reaction's progression. researchgate.net Therefore, a thiol-ene formulation containing this compound would be expected to polymerize more slowly than one containing a primary thiol like n-butyl thiol under identical conditions. acs.org
| Thiol Type | Example | Relative Polymerization Rate | Reason |
|---|---|---|---|
| Primary | n-Butyl Thiol | Fastest | Minimal steric hindrance at sulfur atom |
| Secondary | This compound | Intermediate | Increased steric hindrance from cycloalkyl group acs.org |
| Tertiary | tert-Butyl Thiol | Slowest | Maximum steric hindrance at sulfur atom acs.org |
Beyond acting as a monomer, this compound can be used to modify the properties of existing polymers or polymer formulations. Thiols are effective chain-transfer agents in radical polymerizations, used to control molecular weight and polymer architecture. jsta.cl
When incorporated into a polymer structure, the bulky and hydrophobic 3,3-dimethylcyclohexyl group can impart specific properties:
Increased Hydrophobicity: The non-polar cycloaliphatic group increases the water-repellency of a polymer surface.
Enhanced Thermal Stability: By replacing flexible linear chains with rigid cyclic structures, the glass transition temperature (Tg) of the polymer can be increased, making the material more rigid and stable at higher temperatures.
Controlled Degradability: While the thioether bond formed during a thiol-ene reaction is stable, the presence of sulfur atoms can be leveraged for specific chemical degradation pathways if needed, a feature explored in dynamic covalent polymers. researchgate.netnih.gov Post-polymerization modification using thiol-ene chemistry allows for the precise introduction of these bulky groups onto a pre-existing polymer backbone that has pendant "ene" functionalities. nih.gov
Nanomaterials Functionalization
The strong affinity of the thiol group for gold and other noble metals makes it an ideal linker for the surface functionalization of nanomaterials, such as gold nanoparticles (AuNPs). mdpi.comnanopartz.com Attaching a layer of organic molecules to a nanoparticle's surface passivates it, preventing aggregation and controlling its solubility and interfacial properties.
When this compound is used to functionalize nanoparticles, its bulky structure directly influences the nature of the protective ligand shell.
Steric Stabilization: The large footprint of the 3,3-dimethylcyclohexyl group provides effective steric stabilization, keeping nanoparticles well-dispersed in solution.
Lower Ligand Density: Compared to linear alkanethiols, the bulkiness of this compound would result in a lower packing density on the curved surface of a nanoparticle. nih.gov This creates a thicker, but less dense, organic layer.
Modulated Interfacial Interactions: The character of the nanoparticle surface is defined by the exposed chemical groups. A shell of 3,3-dimethylcyclohexyl groups would render the nanoparticle highly soluble in non-polar organic solvents and hydrophobic. This modified interface dictates how the nanoparticle interacts with its environment, which is critical for applications in sensing, catalysis, and nanomedicine. The potency of size-control for nanoparticles during synthesis has been shown to be highest for thiol ligands compared to amine or carboxylate ligands. rsc.org
| Functionalizing Thiol | Ligand Shell Density | Resulting Nanoparticle Solubility | Primary Application Area |
|---|---|---|---|
| 11-Mercaptoundecanoic Acid | High | Aqueous buffers (pH > 7) | Bioconjugation, biosensing |
| n-Dodecanethiol | High | Non-polar solvents (e.g., Toluene) | Electronics, catalysis in organic media |
| This compound | Low to Moderate | Non-polar solvents (e.g., Toluene, Hexane) | Steric stabilization, creating hydrophobic surfaces |
Based on a comprehensive search of available scientific literature, there are no specific research findings or data on the application of this compound for the surface modification of nanoparticles and nanowires. Consequently, it is not possible to provide an article with detailed research findings and data tables as requested.
The broader field of nanotechnology extensively utilizes alkanethiols for the surface modification of various nanomaterials, particularly gold nanoparticles. This is due to the strong affinity between sulfur and gold, which facilitates the formation of self-assembled monolayers (SAMs). These monolayers can be tailored to control the surface properties of nanoparticles and nanowires, such as their stability, solubility, and functionality for further applications.
However, research into the use of specific, sterically hindered thiols like this compound in this context has not been published. The bulky cyclohexyl group with two methyl substituents at the 3-position would be expected to influence the packing density and ordering of the resulting monolayer on a nanoparticle or nanowire surface, potentially leading to unique surface properties. Without experimental data, any discussion of its specific effects remains speculative.
Therefore, the requested article focusing solely on the advanced materials science applications of this compound in the surface modification of nanoparticles and nanowires cannot be generated at this time due to a lack of available research.
Future Research Directions and Unexplored Avenues for 3,3 Dimethyl Cyclohexanethiol
Development of Novel Synthetic Routes with Enhanced Efficiency
Currently, dedicated synthetic routes for 3,3-dimethyl-cyclohexanethiol are not well-established in scientific literature. Future research should focus on developing efficient, selective, and scalable methods for its preparation. Drawing inspiration from the synthesis of cyclohexanethiol (B74751) and other thiols, several pathways could be investigated and optimized. acgpubs.org
Key research objectives would include:
Precursor Optimization: Identifying the most viable starting material, with 3,3-dimethylcyclohexanone (B1346601) being a prime candidate due to its accessibility.
Catalyst Development: Designing and screening catalysts that can operate under mild conditions with high turnover numbers.
Process Intensification: Exploring flow chemistry or microwave-assisted synthesis to reduce reaction times and improve yields.
Below are potential synthetic strategies that warrant investigation:
| Route | Starting Material | Proposed Reaction | Key Research Goal |
| 1. Reductive Thiolation | 3,3-Dimethylcyclohexanone | Catalytic hydrogenation in the presence of a sulfur source (e.g., H₂S) over a metal sulfide (B99878) catalyst. | Develop a selective catalyst that minimizes side products and maximizes yield under low pressure and temperature. |
| 2. Nucleophilic Substitution | 3,3-Dimethylcyclohexyl Halide/Tosylate | Reaction with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. | Optimize reaction conditions to favor the Sₙ2 pathway and minimize elimination byproducts, enhancing overall efficiency. |
| 3. Thiol-ene Reaction | 3,3-Dimethylcyclohexene | Radical or base-catalyzed addition of hydrogen sulfide across the double bond. | Investigate regioselectivity and develop catalysts that prevent polymerization and promote the desired anti-Markovnikov addition. |
Deeper Mechanistic Understanding of Complex Transformations
The gem-dimethyl group in this compound is expected to exert significant steric and electronic effects on the reactivity of the thiol group. A fundamental understanding of how these substituents influence reaction mechanisms is crucial for harnessing the compound's synthetic potential.
Future mechanistic studies could focus on:
Oxidative Coupling: The formation of the corresponding disulfide (bis(3,3-dimethylcyclohexyl) disulfide) is a fundamental transformation. Research should probe the kinetics and thermodynamics of this oxidation compared to the unsubstituted cyclohexanethiol, clarifying the role of steric hindrance around the sulfur atom.
Thiol-Michael Addition: The nucleophilic addition of the thiol to α,β-unsaturated carbonyl compounds is a cornerstone of "click" chemistry. Mechanistic studies, potentially using computational modeling and kinetic assays, could reveal how the bulky cyclohexyl backbone affects the rate and reversibility of the addition. nih.gov
Coordination Chemistry: Investigating the coordination of the thiol to various metal centers would provide insight into its properties as a ligand, which is relevant for catalysis and materials science.
| Transformation | Area of Investigation | Proposed Methodologies |
| Oxidation to Disulfide | Steric hindrance effects on reaction kinetics. | Comparative kinetic studies using spectrophotometry; Density Functional Theory (DFT) modeling of transition states. |
| Thiol-Michael Addition | Influence of the bulky alkyl group on nucleophilicity and reaction equilibrium. | NMR monitoring of reaction progress with various Michael acceptors; Isothermal titration calorimetry (ITC). |
| Deprotonation & Thiolate Reactivity | Effect of dimethyl groups on the pKa of the thiol proton. | Potentiometric titration; Computational pKa prediction. |
Exploration of Bio-Inspired Catalysis Involving the Chemical Compound
Biological systems often utilize metal ions in sterically demanding environments to achieve remarkable catalytic activity and selectivity. rsc.org The unique steric profile of this compound makes it an intriguing candidate for use in bio-inspired catalytic systems. As a sulfur-containing ligand, it can mimic the cysteine residues that coordinate to metal centers in metalloenzymes.
Unexplored research avenues include:
Mimicking Enzyme Active Sites: Synthesizing transition metal complexes (e.g., with iron, copper, or zinc) where 3,3-dimethyl-cyclohexanethiolate acts as a ligand. The bulky nature of the ligand could create a specific pocket around the metal center, potentially enabling substrate-selective catalysis.
Catalytic Oxidation Reactions: Investigating the potential of these novel metal-thiolate complexes to catalyze oxidation reactions, such as the oxidation of hydrocarbons or alcohols, using environmentally benign oxidants like hydrogen peroxide. mdpi.com This would be inspired by the function of cytochrome P450 enzymes.
Asymmetric Catalysis: Developing chiral versions of the ligand could open pathways to new asymmetric catalysts for producing enantiomerically pure compounds.
Advanced Applications in Smart Materials and Responsive Systems
The thiol functional group is exceptionally versatile for the synthesis of smart materials due to its ability to participate in dynamic covalent chemistry. rsc.org The incorporation of the rigid and bulky 3,3-dimethylcyclohexyl group could be used to tune the physical and chemical properties of such materials.
Future research in this domain could target:
Self-Healing Polymers: Integrating this compound into a polymer network would allow for the formation of disulfide bonds. These bonds can be designed to break and reform upon stimulation (e.g., heat or light), imparting self-healing properties. The bulky substituent could influence the dynamics of this bond exchange and the mechanical properties of the resulting material.
Stimuli-Responsive Gels: Using the thiol-Michael addition reaction to form cross-linked polymer gels. rsc.org Since this reaction can be reversible under certain pH conditions, gels could be designed to swell, shrink, or dissolve in response to changes in their chemical environment. mdpi.com
Functionalized Nanoparticles: Capping inorganic nanoparticles (e.g., gold or quantum dots) with this compound. The bulky group could create a robust and sterically defined protective layer, improving their stability and modifying their surface properties for applications in sensing or drug delivery. nih.gov
| Material Type | Underlying Chemistry | Potential Application | Research Focus |
| Self-Healing Elastomers | Reversible disulfide bond formation | Reusable materials, soft robotics | Investigating the influence of the bulky group on the rate of disulfide exchange and mechanical recovery. |
| pH-Responsive Hydrogels | Dynamic thiol-Michael cross-linking | Controlled drug release, environmental sensors | Tuning the gel's degradation profile by modifying the Michael acceptor and cross-linking density. |
| Surface-Modified Nanomaterials | Thiol-gold self-assembly | Targeted drug delivery, diagnostics | Assessing the stability and surface properties of nanoparticles functionalized with the thiol. |
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for 3,3-dimethyl-cyclohexanethiol, and how can reaction conditions be optimized?
- Methodological Answer :
- Thiol-ene click reactions or nucleophilic substitution of cyclohexene derivatives with thiol precursors are common approaches. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using design-of-experiment (DoE) frameworks. Monitor intermediates via GC-MS and confirm purity via HPLC .
- Key Parameters :
| Parameter | Optimal Range | Monitoring Technique |
|---|---|---|
| Temperature | 60–80°C | Thermocouple/IR spectroscopy |
| Solvent | Toluene/THF | Polarity index |
| Catalyst | Azobisisobutyronitrile (AIBN) | Stoichiometric titration |
Q. How can researchers characterize the structural and functional properties of this compound?
- Methodological Answer :
- Use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry. Pair with FTIR to validate thiol (-SH) functional groups. For quantitative analysis, employ GC-MS with electron ionization (EI) and compare fragmentation patterns to reference libraries .
Q. What experimental protocols are used to assess the thermal and oxidative stability of this compound?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to determine decomposition thresholds. Use accelerated aging studies (e.g., 40–80°C, 70% humidity) to simulate long-term stability. Monitor degradation products via LC-HRMS .
Advanced Research Questions
Q. How can mechanistic studies resolve discrepancies in reaction pathways for thiol derivatives like this compound?
- Methodological Answer :
- Apply isotopic labeling (e.g., deuterated solvents or ³⁴S isotopes) to trace reaction intermediates. Use kinetic isotope effects (KIE) and computational DFT calculations to validate proposed mechanisms. Cross-reference findings with systematic reviews to address contradictions .
Q. What computational strategies are effective in modeling the conformational dynamics of this compound in solution?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to predict solvent interactions. Validate with small-angle X-ray scattering (SAXS) or NOESY NMR . Compare results across solvents (polar vs. nonpolar) to identify dominant conformers .
Q. How should researchers address conflicting data on the compound’s reactivity in heterogeneous catalysis?
- Methodological Answer :
- Conduct a systematic review following PRISMA guidelines (Figure 3 in ) to aggregate data. Use meta-analysis to identify bias sources (e.g., catalyst purity, substrate ratios). Replicate key experiments under controlled conditions (e.g., inert glovebox) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Develop QSAR models using descriptors like logP, molar refractivity, and steric parameters. Validate with in vitro assays (e.g., enzyme inhibition). Cross-correlate with toxicity data from ECHA databases to prioritize derivatives .
Q. How can researchers identify degradation pathways of this compound in environmental matrices?
- Methodological Answer :
- Use LC-HRMS with collision-induced dissociation (CID) to detect transformation products. Pair with microcosm studies (soil/water systems) under varying pH and microbial activity. Compare degradation kinetics using first-order rate models .
Data Contradiction Analysis Framework
| Common Discrepancy | Resolution Strategy | Tools/Techniques |
|---|---|---|
| Variability in catalytic efficiency | Standardize substrate purity (≥99%) via column chromatography | HPLC, GC-MS |
| Divergent NMR shifts | Control solvent effects (e.g., DMSO vs. CDCl₃) | Deuterated solvents, 2D-COSY |
| Conflicting toxicity profiles | Validate assay protocols (e.g., MTT vs. LDH) | Cell viability assays, positive controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
